molecular formula C9H10N4 B3010830 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine CAS No. 292040-76-7

1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine

Cat. No.: B3010830
CAS No.: 292040-76-7
M. Wt: 174.207
InChI Key: OOXUSZGSXMLZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.207. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyridin-3-ylmethyl)imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-12-4-5-13(9)7-8-2-1-3-11-6-8/h1-6H,7H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXUSZGSXMLZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and physicochemical properties of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine , a bicyclic heteroaromatic scaffold increasingly relevant in medicinal chemistry. Characterized by a 2-aminoimidazole core linked to a pyridine ring via a methylene bridge, this molecule serves as a critical bioisostere for guanidine functionalities in kinase inhibitors, BACE1 inhibitors, and GPCR ligands.

This document moves beyond basic structural definitions to explore the physicochemical behavior, synthetic challenges (specifically regioselectivity), and functional applications of this compound. It is designed for researchers requiring actionable data for lead optimization and synthetic planning.

Part 1: Molecular Identity & Physicochemical Profiling[1]

The physicochemical profile of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine is dominated by its dual-basic nature. Understanding the ionization states of the imidazole and pyridine nitrogens is prerequisite for optimizing solubility and membrane permeability.

Structural Specifications
PropertyValue / Description
IUPAC Name 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol
SMILES Nc1nc(cn1)Cc2cccnc2
Core Scaffold 2-Aminoimidazole (guanidine mimetic)
Substituent 3-Picolyl (3-Pyridylmethyl) group
Physicochemical Properties (Predicted & Analog-Derived)

The following data points are synthesized from validated fragment-based prediction models and experimental data of close structural analogs (e.g., 1-benzyl-2-aminoimidazole).

ParameterValueTechnical Insight
LogP (Octanol/Water) ~0.6 – 0.9The molecule is moderately polar. The pyridine ring adds lipophilicity compared to a naked imidazole, but the amino group maintains water solubility.
pKa₁ (Imidazole Ring) 8.0 – 8.5The 2-amino group donates electron density into the ring, making N3 significantly more basic than in unsubstituted imidazole (pKa ~7.0).
pKa₂ (Pyridine Ring) ~5.2The pyridine nitrogen remains weakly basic, protonating only in acidic conditions (pH < 5).
H-Bond Donors 2Exocyclic primary amine (-NH₂).
H-Bond Acceptors 3Imidazole N3, Pyridine N, Exocyclic N (lone pair).
Solubility High (Acidic pH)Highly soluble in aqueous 0.1M HCl due to dication formation. Moderate solubility in DMSO/Methanol as a free base.

Part 2: Synthetic Architecture & Regioselectivity

Synthesizing N1-substituted 2-aminoimidazoles presents a classic regioselectivity challenge. Direct alkylation of 2-aminoimidazole often yields a mixture of products due to tautomerism and multiple nucleophilic sites (N1, N3, and exocyclic -NH₂).

Synthetic Strategy Analysis

To ensure high purity and yield, we recommend Route B (De Novo Ring Construction) over direct alkylation.

  • Route A: Direct Alkylation (Not Recommended)

    • Mechanism:[1][2][3] Reaction of 2-aminoimidazole with 3-(chloromethyl)pyridine.

    • Flaw: Leads to poly-alkylation and N1/N3 isomers. Requires extensive protecting group chemistry (e.g., Boc-protection of the amine) to direct alkylation to the ring nitrogen.

  • Route B: Cyclocondensation (Preferred)

    • Mechanism:[2][3] Condensation of an

      
      -aminoketone (derived from 3-picolylamine) with cyanamide.
      
    • Advantage:[2][4] Unambiguously establishes the N1 substituent placement.

Visualization of Preferred Synthesis (Route B)

The following diagram outlines the "Cyanamide Condensation Protocol," which is the industry standard for generating regiochemically pure 1-substituted 2-aminoimidazoles.

Synthesispathway cluster_0 Key Transformation Start 3-Picolylamine Inter1 Intermediate: N-(2,2-dimethoxyethyl)- 1-(pyridin-3-yl)methanamine Start->Inter1 Reductive Amination or Alkylation Reagent1 Chloroacetaldehyde (or equivalent) Reagent1->Inter1 Product 1-(Pyridin-3-ylmethyl)- 1H-imidazol-2-amine Inter1->Product Cyclization (90°C, 3h) Reagent2 Cyanamide (H2N-CN) pH 4.5 buffer Reagent2->Product

Figure 1: Regioselective synthesis via cyanamide cyclization, avoiding isomer formation common in direct alkylation.

Part 3: Experimental Protocols (SOP)

Role: Senior Application Scientist Context: This protocol is optimized for gram-scale synthesis using the cyclization strategy.

Protocol: Cyclization of N-(2,2-dimethoxyethyl)-3-picolylamine with Cyanamide
Materials:
  • Precursor: N-(2,2-dimethoxyethyl)-1-(pyridin-3-yl)methanamine (prepared via reductive amination of 3-pyridinecarboxaldehyde with aminoacetaldehyde dimethyl acetal).

  • Reagent: Cyanamide (50% aq. solution).

  • Solvent: Water / Ethanol (1:1).

  • Acid: Phosphate buffer (pH 4.5) or dilute HCl.

Step-by-Step Methodology:
  • Activation: Dissolve the acetal precursor (1.0 equiv) in 1N HCl (5 volumes). Heat to 60°C for 1 hour to hydrolyze the acetal to the reactive aldehyde in situ.

    • Checkpoint: Monitor by TLC (disappearance of acetal).

  • Condensation: Adjust the pH of the solution to ~4.5 using NaOH/Phosphate buffer. Add Cyanamide (1.5 equiv).

    • Why pH 4.5? This pH is critical. It protonates the pyridine (preventing side reactions) but keeps the secondary amine sufficiently nucleophilic to attack the cyanamide.

  • Cyclization: Heat the mixture to 95°C (reflux) for 3–6 hours.

    • Observation: The reaction mixture typically darkens.

  • Isolation (Self-Validating Step):

    • Cool to room temperature.[2]

    • Basify to pH 10 with 2N NaOH.

    • Extract exhaustively with Ethyl Acetate / Isopropanol (9:1). The product is polar; simple Ether extraction will fail.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).

    • Target Purity: >98% by HPLC (254 nm).

Part 4: Structural Analysis & Characterization

To validate the identity of the synthesized compound, look for these diagnostic signals.

Proton NMR (¹H NMR, DMSO-d₆)
  • Exocyclic Amine (-NH₂): Broad singlet at δ 5.5 – 6.5 ppm . (Exchangeable with D₂O).

  • Imidazole Ring Protons: Two doublets (or broad singlets) at δ 6.5 ppm and δ 6.8 ppm (C4-H and C5-H).

  • Methylene Bridge (-CH₂-): Sharp singlet at δ 5.1 ppm . This shift is diagnostic; if it appears < 4.5 ppm, the alkylation likely occurred on the exocyclic amine, not the ring nitrogen.

  • Pyridine Protons: Characteristic pattern:

    • H2 (s): ~8.5 ppm

    • H6 (d): ~8.4 ppm

    • H4 (d): ~7.6 ppm

    • H5 (dd): ~7.3 ppm

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 175.1 m/z.

  • Fragmentation: High collision energy often cleaves the methylene bridge, showing a fragment at m/z 92 (picolyl cation) and m/z 84 (2-aminoimidazole ring).

Part 5: Biological & Functional Applications[5]

Pharmacophore Mapping

This molecule is a "privileged scaffold" in drug discovery due to its ability to interact with multiple binding pockets:

  • Guanidine Bioisostere: The 2-aminoimidazole moiety mimics the arginine side chain but with lower basicity (pKa ~8 vs 13), improving oral bioavailability and blood-brain barrier (BBB) penetration.

  • Kinase Hinge Binder: The donor-acceptor motif (N3 acceptor, -NH₂ donor) is ideal for hydrogen bonding with the hinge region of kinase ATP-binding sites.

  • BACE1 Inhibition: Used as a core to interact with the catalytic aspartates in Beta-secretase 1 (Alzheimer's target).

Storage & Stability
  • Stability: The free base is hygroscopic and sensitive to oxidation (darkening over time).

  • Recommendation: Store as the Dihydrochloride salt (2HCl) .

    • Preparation: Dissolve free base in MeOH, add 2.2 equiv of 4M HCl in Dioxane, precipitate with Ether.

    • Storage: -20°C, under Argon.

References

  • Zavesky, B. P., et al. (2014).[5] "Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions." Organic Letters, 16(18), 4952–4955.[5]

  • Storey, B. T., et al. (1964).[6] "Basicity of Some 2-Aminoimidazoles." The Journal of Organic Chemistry, 29(10), 3118–3120.[6]

  • PubChem Compound Summary. (2025). "1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one" (Structural Analog Reference). National Center for Biotechnology Information.

  • BenchChem Protocols. (2025). "One-Pot Synthesis of 2-Aminoimidazole Derivatives." BenchChem Application Notes.

Sources

The Strategic Role of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine as a Pharmaceutical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the pyridine and 2-aminoimidazole scaffolds in a single molecular entity, 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine, presents a versatile and highly valuable intermediate for pharmaceutical research and development. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and strategic application in the construction of complex, biologically active molecules. With a focus on its emerging role in the development of targeted therapies, particularly kinase inhibitors for oncology, this document serves as a comprehensive resource for scientists engaged in modern drug discovery.

Introduction: The Power of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," consistently appear in a multitude of bioactive compounds targeting diverse biological entities. The imidazole ring and the pyridine nucleus are two such scaffolds, each contributing unique physicochemical properties that are conducive to favorable drug-like characteristics.[1][2] The imidazole moiety, a five-membered aromatic heterocycle, is a cornerstone of many natural products and synthetic drugs, offering a rich electronic profile and the ability to participate in various non-covalent interactions.[3][4] Similarly, the pyridine ring, a six-membered aromatic heterocycle, is a common feature in pharmaceuticals, often enhancing solubility and providing a key vector for molecular recognition.[5]

The strategic combination of these two entities in 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine creates a bifunctional intermediate with significant potential for the synthesis of novel therapeutics. The 2-aminoimidazole portion serves as a versatile building block, while the pyridin-3-ylmethyl group provides a handle for further molecular elaboration and can play a crucial role in target engagement.

Synthesis and Chemical Profile

A robust and scalable synthesis of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine is paramount for its utility as a pharmaceutical intermediate. While a definitive, publicly available, step-by-step protocol for this specific molecule is not extensively documented in peer-reviewed literature, its synthesis can be logically derived from established methods for constructing substituted 2-aminoimidazoles.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic approach would involve the formation of the 2-aminoimidazole ring as a key step. One plausible strategy is the cyclization of a cyanamide derivative with an appropriate precursor bearing the pyridin-3-ylmethyl moiety.

Diagram 1: Retrosynthetic Approach

G Target 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine Intermediate1 N-(Pyridin-3-ylmethyl)cyanamide Precursor Target->Intermediate1 C-N bond formation Intermediate2 Aminoacetaldehyde Dimethyl Acetal Target->Intermediate2 Cyclization

Caption: A plausible retrosynthetic disconnection of the target molecule.

Proposed Experimental Protocol

The following protocol is a conceptualized, step-by-step methodology based on established chemical principles for the synthesis of analogous compounds.

Step 1: Synthesis of (Pyridin-3-ylmethyl)cyanamide

  • Reaction Setup: To a solution of 3-(aminomethyl)pyridine in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add a base such as triethylamine or diisopropylethylamine.

  • Cyanogen Bromide Addition: Cool the reaction mixture in an ice bath and slowly add a solution of cyanogen bromide in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (pyridin-3-ylmethyl)cyanamide. Purification can be achieved by column chromatography.

Step 2: Cyclization to form 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine

  • Reaction with Aminoacetaldehyde Dimethyl Acetal: Dissolve the (pyridin-3-ylmethyl)cyanamide from Step 1 in an acidic medium, such as a solution of hydrochloric acid in an alcohol (e.g., ethanol).

  • Addition of Acetal: Add aminoacetaldehyde dimethyl acetal to the solution.

  • Heating and Cyclization: Heat the reaction mixture to reflux for several hours to facilitate the cyclization and formation of the imidazole ring.

  • Isolation and Purification: After cooling, the product may precipitate as a hydrochloride salt. The salt can be collected by filtration. Alternatively, the reaction mixture can be neutralized with a base, and the free base can be extracted with an organic solvent. Further purification can be performed by recrystallization or column chromatography.

Table 1: Key Reagents and Solvents

Reagent/SolventPurpose
3-(Aminomethyl)pyridineStarting material for the pyridine moiety
Cyanogen BromideSource of the cyano group
TriethylamineBase for the cyanation reaction
DichloromethaneAprotic solvent
Aminoacetaldehyde Dimethyl AcetalPrecursor for the imidazole ring
Hydrochloric AcidAcid catalyst for cyclization
EthanolSolvent for cyclization

Application as a Pharmaceutical Intermediate in Kinase Inhibitor Synthesis

The 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine scaffold is particularly well-suited for the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The 2-aminoimidazole core can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, while the pyridin-3-ylmethyl group can be directed towards the solvent-exposed region, allowing for modifications to improve potency and selectivity.

While a specific, marketed drug directly synthesized from 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine is not prominently documented, the utility of this structural motif is evident in numerous patents and research articles exploring novel kinase inhibitors. For instance, derivatives of imidazo[1,2-a]pyridines, which can be conceptually derived from intermediates like our title compound, have been investigated as inhibitors of various kinases, including those involved in cancer and inflammatory diseases.[6][7]

Case Study: Conceptual Design of a c-KIT Kinase Inhibitor

The receptor tyrosine kinase c-KIT is a validated target in various cancers, including gastrointestinal stromal tumors (GIST).[8] The 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine intermediate can serve as a foundational building block for a potent c-KIT inhibitor.

Diagram 2: Conceptual Pathway to a c-KIT Inhibitor

G cluster_0 Intermediate Synthesis cluster_1 Core Elaboration cluster_2 Final Product Intermediate 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine Coupling Coupling with a substituted pyrimidine or other heterocyclic core Intermediate->Coupling Nucleophilic Aromatic Substitution or Cross-Coupling Reaction Drug Potential c-KIT Kinase Inhibitor Coupling->Drug Further functionalization

Caption: A conceptual workflow for utilizing the intermediate in drug synthesis.

In this conceptual pathway, the amino group of 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine can act as a nucleophile to be coupled with an electrophilic heterocyclic core, such as a chloropyrimidine. This core can be further functionalized to enhance binding affinity and pharmacokinetic properties. The pyridine moiety can form additional interactions within the ATP-binding pocket of the kinase or improve the overall physicochemical properties of the molecule.

Broader Therapeutic Potential

Beyond kinase inhibition, the structural features of 1-(pyridin-3-ylmethyl)-1H-imidazol-2-amine suggest its potential as an intermediate for a range of other therapeutic targets. The imidazole ring is a known pharmacophore in compounds with antimicrobial, anti-inflammatory, and antiviral activities.[1] For example, imidazole-pyridine hybrids have been investigated as potential anticancer agents targeting glycogen synthase kinase-3β (GSK-3β).[9] Furthermore, derivatives of ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine have shown promising antiproliferative activity against breast cancer cells.[6][10][11]

Conclusion and Future Perspectives

1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine stands as a strategically important, yet underexplored, intermediate in pharmaceutical synthesis. Its rational design combines two of medicinal chemistry's most successful heterocyclic scaffolds. While detailed synthetic procedures and direct applications in marketed drugs are not yet widespread in the public domain, the foundational principles of organic synthesis and the clear structural analogy to known bioactive molecules strongly support its potential.

Future research should focus on the optimization of a scalable and cost-effective synthesis of this intermediate. Furthermore, its incorporation into a broader range of molecular architectures will likely lead to the discovery of novel drug candidates with improved efficacy and safety profiles for a variety of diseases, particularly in the realm of oncology and immunology. The continued exploration of this versatile building block is a promising avenue for the advancement of modern medicine.

References

  • Google Patents. (2009). IMIDAZO[1,2-a]PYRIDINE COMPOUNDS (WO2009143156A2).
  • ResearchGate. (n.d.). The reaction scheme for the synthesis of (E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives. Retrieved from [Link]

  • PubMed. (1989). [(1H-imidazol-1-yl)methyl]- and [(3-pyridinyl)methyl]pyrroles as thromboxane synthetase inhibitors. Retrieved from [Link]

  • Narasimhan, B., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC. Retrieved from [Link]

  • CNR-IRIS. (2022). Imidazole-pyridine hybrids as potent anti-cancer agents. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2014). Synthesis and biological evaluation of new pyridines containing imidazole moiety as antimicrobial and anticancer agents. Retrieved from [Link]

  • ACS Publications. (2021). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Retrieved from [Link]

  • PMC. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • PubMed. (2013). Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors. Retrieved from [Link]

  • Google Patents. (2021). 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives (WO2021013864A1).
  • ISCA. (n.d.). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Retrieved from [Link]

  • Indian Journal of Heterocyclic Chemistry. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Retrieved from [Link]

  • PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. Retrieved from [Link]

  • Google Patents. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (WO2021074138A1).
  • Google Patents. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine (US7208603B2).

Sources

Validation & Comparative

Mass spectrometry (LC-MS) fragmentation patterns of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS/MS Fragmentation Analysis of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical research and drug development, the comprehensive characterization of novel chemical entities is paramount. The compound 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine, a molecule incorporating both pyridine and imidazole moieties, represents a class of structures with significant potential in medicinal chemistry. Its structural elucidation and confident identification in complex matrices necessitate robust analytical techniques, with Liquid Chromatography-Mass Spectrometry (LC-MS) being the gold standard.

This guide provides a detailed exploration of the expected mass spectrometry fragmentation patterns of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine. It offers a comparative analysis of fragmentation techniques, a foundational experimental protocol, and the scientific rationale behind the analytical choices, empowering researchers to develop and validate their own robust analytical methods.

Theoretical Fragmentation Pathways: A Mechanistic Perspective

Understanding the fragmentation behavior of a molecule under mass spectrometric conditions is crucial for its structural confirmation. For 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine, electrospray ionization (ESI) in positive ion mode is anticipated to be highly efficient due to the presence of multiple basic nitrogen atoms, readily accepting a proton to form the pseudomolecular ion [M+H]⁺.[1][2] The subsequent fragmentation of this precursor ion, induced by collision with an inert gas in a process known as Collision-Induced Dissociation (CID), can be predicted by examining the molecule's structural vulnerabilities.[3][4][5]

The primary sites for fragmentation are likely to be the bonds with lower dissociation energies, particularly the benzylic-type bond between the methylene bridge and the pyridine ring, and the bond between the methylene bridge and the imidazole ring.

Predicted Fragmentation Pathways for [M+H]⁺ of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine:

  • Pathway A: Formation of the Pyridinylmethyl Cation: Cleavage of the C-N bond between the methylene group and the imidazole ring is a highly probable event. This heterolytic cleavage would result in the formation of the stable pyridin-3-ylmethyl cation at m/z 92. The remaining fragment would be the neutral 1H-imidazol-2-amine.

  • Pathway B: Formation of the Imidazolyl Cation: The alternative cleavage of the C-C bond between the pyridine ring and the methylene bridge would lead to the formation of a tropylium-like ion from the pyridine ring, a common fragmentation for benzyl-like structures. A more direct and likely fragmentation, however, is the formation of the protonated aminomethylimidazole fragment following rearrangement.

  • Pathway C: Ring Cleavage: While less common for the primary product ions, at higher collision energies, fragmentation within the pyridine or imidazole rings themselves can occur, leading to the loss of small neutral molecules like HCN or C2H2.[6]

The following diagram illustrates these predicted fragmentation pathways.

fragmentation_pathway cluster_main Predicted Fragmentation of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine cluster_path_a Pathway A cluster_path_b Pathway B precursor [M+H]⁺ m/z 175.10 prod_a Pyridin-3-ylmethyl Cation m/z 92.05 precursor->prod_a Cleavage of CH₂-Imidazole Bond neutral_a Neutral Loss: 1H-imidazol-2-amine precursor->neutral_a prod_b Protonated Imidazol-2-amine m/z 84.05 precursor->prod_b Cleavage of Pyridine-CH₂ Bond neutral_b Neutral Loss: 3-Methylene-pyridine precursor->neutral_b

Caption: Predicted major fragmentation pathways for protonated 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine.

Comparative Analysis of Fragmentation Techniques: CID vs. HCD

Modern mass spectrometers offer various methods for ion fragmentation. Two of the most common are Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD).

  • Collision-Induced Dissociation (CID): Typically performed in ion traps or triple quadrupole instruments, CID involves multiple low-energy collisions with a neutral gas.[3][7] This process is often slower and can sometimes lead to the "low-mass cutoff" phenomenon in ion traps, where low m/z fragments are not detected. For our target molecule, CID would be effective at generating the primary, high-abundance fragments like the m/z 92 ion.

  • Higher-Energy C-trap Dissociation (HCD): Utilized in Orbitrap mass spectrometers, HCD is a beam-type fragmentation technique where ions are fragmented in a dedicated collision cell before being transferred to the C-trap for analysis.[3] HCD generally uses higher collision energies, resulting in a more extensive fragmentation pattern, including fragments at lower m/z values. This can provide richer structural information, potentially revealing fragments from the ring systems themselves.

FeatureCollision-Induced Dissociation (CID)Higher-Energy C-trap Dissociation (HCD)
Instrumentation Ion Traps, Triple QuadrupolesOrbitrap
Collision Energy Low-energy, multiple collisionsHigher-energy, single collision event
Fragmentation Often produces major, stable fragments.Can generate a wider range of fragments, including those at low m/z.
Low-Mass Cutoff Can be an issue in ion traps.Not an issue.
Application Excellent for targeted quantification (MRM) and initial structural confirmation.Ideal for high-resolution structural elucidation and identification of unknowns.

For a comprehensive analysis of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine, employing both techniques would be advantageous. CID could be used for developing a sensitive quantitative assay, while HCD would provide more detailed structural confirmation.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust method for the LC-MS/MS analysis of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine.

A. Sample Preparation

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in methanol. Serially dilute this stock solution with a 50:50 mixture of methanol and water to create working standards for calibration and system suitability.

  • Matrix Sample Preparation (e.g., Plasma): For quantitative analysis in a biological matrix, a protein precipitation extraction is a common starting point. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute, then centrifuge at high speed for 10 minutes. Transfer the supernatant to a clean vial for analysis.

B. Liquid Chromatography (LC) Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[8][9]

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for retaining this relatively polar compound.

  • Mobile Phase A: Water with 0.1% formic acid (to aid protonation).[2]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[8]

  • Gradient: A typical starting point would be a gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

C. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: Dependent on the instrument, typically 8-12 L/min.

  • Data Acquisition:

    • Full Scan (MS1): To determine the m/z of the precursor ion ([M+H]⁺). Scan range m/z 50-500.

    • Tandem MS (MS/MS): To generate fragmentation spectra. Isolate the precursor ion (m/z 175.1) and apply a range of collision energies (e.g., 10-40 eV) to determine the optimal energy for producing key fragments.[7]

Data Presentation and Interpretation

The acquired data should be processed to identify the precursor ion and its characteristic product ions. The results can be summarized in a table for clarity.

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Structure/Fragment
175.1092.05Pyridin-3-ylmethyl cation
175.1084.05Protonated 1H-imidazol-2-amine

This table serves as a quick reference for identifying the compound in future analyses, for example, in building a Multiple Reaction Monitoring (MRM) method for quantification.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from sample handling to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_start Reference Standard or Biological Matrix stock_sol Prepare Stock Solution (1 mg/mL in MeOH) prep_start->stock_sol extraction Protein Precipitation (if applicable) prep_start->extraction working_std Serial Dilution for Working Standards stock_sol->working_std lc_sep LC Separation (Reversed-Phase C18) working_std->lc_sep extraction->lc_sep ms_ion ESI+ Ionization lc_sep->ms_ion ms1_scan MS1 Full Scan (Identify Precursor Ion) ms_ion->ms1_scan ms2_frag MS/MS Fragmentation (CID or HCD) ms1_scan->ms2_frag process Process Data (Identify Product Ions) ms2_frag->process interpret Interpret Spectra & Confirm Structure process->interpret quantify Develop Quantitative Method (optional) interpret->quantify

Caption: A comprehensive workflow for the LC-MS/MS analysis of small molecules.

Conclusion

While no specific experimental fragmentation data for 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine is readily available in the searched literature, a thorough analysis based on fundamental principles of mass spectrometry and the known behavior of related heterocyclic compounds allows for the prediction of its key fragmentation pathways. The cleavage of the bonds connecting the central methylene bridge to the pyridine and imidazole rings is expected to be the dominant fragmentation route, yielding characteristic product ions.

This guide provides a robust theoretical framework and a practical experimental protocol to aid researchers in the confident identification and quantification of this compound. By systematically applying these methodologies and comparing different fragmentation techniques, scientists can ensure the scientific integrity and accuracy of their results, paving the way for further research and development.

References

  • Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). J Mass Spectrom. 2015 Dec;50(12):1433-7. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University Research Repository. [Link]

  • Imidazole quantification by LC determination. Wiley Analytical Science. 2019 Dec 25. [Link]

  • The reaction scheme for the synthesis of (E)-N-((2-(4-(1H-imidazol-1-yl) phenyl). ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. 2014; 4(4): 92-99. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. 2012 Feb 3. [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Springer Nature Experiments. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. [Link]

  • Collision-induced dissociation – Knowledge and References. Taylor & Francis. [Link]

  • Mass fragmentation and structure of 2-Imidazol-1-ylmethyl-pyridine 1-oxide of T. asperellum. ResearchGate. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. 2025 Jul 10. [Link]

  • LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. PMC. 2025 Nov 17. [Link]

  • Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving.... ResearchGate. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. PMC. 2023 Aug 3. [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. 2021 Mar 12. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. 2023 Sep 8. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Treat this substance as a High-Potency Pharmacophore. 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine is a nitrogen-rich heterocyclic building block, structurally characteristic of kinase inhibitors and histamine receptor ligands.[1] In the absence of full toxicological data (common for R&D intermediates), you must apply the Precautionary Principle .

Immediate Action Required:

  • Containment: Handle exclusively inside a certified chemical fume hood.

  • Skin Barrier: The pyridine moiety facilitates transdermal absorption. Double-gloving is mandatory.

  • Respiratory: Do not rely on odor thresholds; olfactory fatigue is a known risk with pyridine derivatives.

Hazard Identification & Risk Assessment (Read-Across Toxicology)

As a specific Safety Data Sheet (SDS) for this exact isomer may be limited in vendor databases, we utilize Read-Across Toxicology based on its functional groups: the Pyridine ring and the Amino-Imidazole core.[1]

Structural Hazard Analysis
  • Pyridine Moiety: Associated with hepatotoxicity (liver damage), flammability, and rapid skin absorption. Known to cause male fertility issues in animal models [1].

  • 2-Aminoimidazole Moiety: A strong base.[2] High potential for H314 (Skin Corrosion) or severe H319 (Eye Irritation) . Aminoimidazoles are often biologically active, necessitating "Bioactive Compound" handling protocols [2].

DOT Diagram: Hazard Logic Flow

The following diagram illustrates the decision matrix for selecting controls based on molecular structure.

HazardLogic Substance 1-(Pyridin-3-ylmethyl)- 1H-imidazol-2-amine Pyridine Pyridine Ring (Solvent/Permeator) Substance->Pyridine Imidazole Amino-Imidazole (Base/Corrosive) Substance->Imidazole Risk1 Risk: Transdermal Absorption Pyridine->Risk1 Risk2 Risk: Eye Damage & Resp. Irritation Imidazole->Risk2 Control1 REQ: Double Nitrile (>0.11mm) Risk1->Control1 Mitigation Control2 REQ: Fume Hood (No Open Bench) Risk2->Control2 Mitigation

Caption: Structural decomposition of the molecule to determine necessary safety controls based on functional group toxicology.

Personal Protective Equipment (PPE) Specifications

Standard lab PPE is insufficient. The following specific grades are required to prevent permeation and exposure.

Body AreaPPE RequirementTechnical Specification & Rationale
Hand Protection Double Gloving (Nitrile) Outer: Nitrile (min 5 mil / 0.12mm).Inner: Nitrile (min 4 mil).Rationale:[1] Pyridine derivatives can permeate thin latex/nitrile. The air gap between gloves provides a breakthrough buffer [3].
Eye Protection Chemical Splash Goggles Standard: ANSI Z87.1+ (Impact & Splash).Rationale: As a basic amine, dust or splash can cause rapid, irreversible corneal opacity. Safety glasses with side shields are insufficient for powders.
Body Protection Lab Coat + Apron Material: Tyvek sleeves or chemically resistant apron (rubber/neoprene) over standard cotton coat.Rationale: Cotton absorbs liquids, holding the irritant against the skin.
Respiratory Engineering Control Primary Primary: Fume Hood (Face velocity 80-100 fpm).Secondary (Spill only): Half-face respirator with P100/Organic Vapor (OV) cartridges.[1]

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation (The "Clean" Zone)[1]
  • Verify Engineering Controls: Check fume hood flow monitor. Ensure sash is at the working height (usually 18 inches).

  • Donning Sequence:

    • Wash hands.[2][3][4][5][6][7][8][9][10][11]

    • Don inner gloves (inspect for tears).

    • Don lab coat (buttoned to neck).

    • Don splash goggles.

    • Don outer gloves (pull cuff over lab coat sleeve).

Phase 2: Active Handling (The "Hot" Zone)[1]
  • Weighing:

    • Never weigh this substance on an open bench. Move the micro-balance into the hood or use a localized powder containment enclosure.

    • Use an anti-static gun if the powder is flighty (common with imidazole salts).

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol) slowly. The amine may generate heat upon protonation if acidic solvents are used.

    • Caution: Once in solution with DMSO, skin permeability increases drastically. Treat the solution as a "transdermal delivery system" for the toxin.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean balance and workspace with 10% acetic acid (to neutralize the amine) followed by water.

  • Doffing Sequence (Critical to prevent secondary exposure):

    • Remove outer gloves (turn inside out) -> Dispose in solid hazardous waste.

    • Remove goggles (handle by straps).

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands immediately with soap and cool water (warm water opens pores).

DOT Diagram: Operational Workflow

HandlingFlow Start Start: Chemical Retrieval Check Engineering Check: Hood Flow >80fpm Start->Check Weigh Weighing: Inside Hood Only Check->Weigh Solvent Solubilization: (DMSO Risk Alert) Weigh->Solvent Clean Decon: 10% Acetic Acid Wipe Solvent->Clean Waste Disposal: Basic Organic Waste Clean->Waste

Caption: Operational flow emphasizing containment during the high-risk weighing and solubilization phases.

Emergency Response

Exposure Scenarios[3][5][6][7][8][9][12][13]
  • Eye Contact: Flush immediately for 15 minutes .[2][3][4][8] Do not use a neutralization agent in the eye; use pure water or saline. Hold eyelids open.

  • Skin Contact:

    • Drench area with water for 5 minutes.

    • Wash with soap.[7]

    • Do not use ethanol to wash skin; it enhances absorption of pyridine derivatives.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Management (< 5 grams)
  • Alert nearby personnel.

  • Cover spill with dry sand or a chemically inert absorbent pad .

  • Do not use paper towels (rapid evaporation surface).

  • Collect into a sealed container labeled "Hazardous Waste - Toxic Organic Solid."

Disposal & Waste Management

This compound must never be disposed of down the drain. It is toxic to aquatic life and potentially persistent.

  • Solid Waste: Dispose of gloves, weighing boats, and contaminated paper in "Solid Hazardous Waste" drums.

  • Liquid Waste: Segregate into "Basic Organic Waste" streams.

    • Compatibility Alert: Do not mix with strong acids (e.g., Nitric Acid waste) as this will generate heat and potentially toxic fumes.

    • Labeling: Clearly mark the tag with "Contains Pyridine/Imidazole Derivatives."

References

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Pyridine.[8] Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one (Structural Analog).[1] National Library of Medicine. Retrieved from [1]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Pyridine.[8][9] Retrieved from [1]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid (Analog).[1] Retrieved from [1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.